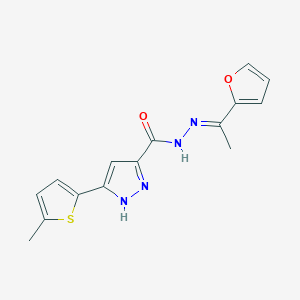![molecular formula C23H24N4O3 B11644372 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid: is a complex organic compound that features a quinazoline moiety linked to a piperazine ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Piperazine Derivatization: The piperazine ring is introduced by reacting the quinazoline derivative with piperazine under controlled conditions.
Linking to Pentanoic Acid: The final step involves the coupling of the piperazine derivative with a pentanoic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazoline moieties.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products may include quinazoline N-oxides and phenyl ketones.
Reduction: Products may include dihydroquinazoline derivatives.
Substitution: Products may include various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid can be used to study the interactions of quinazoline derivatives with biological targets. It may serve as a probe to investigate enzyme inhibition and receptor binding.
Medicine
Medically, this compound holds potential as a lead compound for the development of new drugs. Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties, suggesting that this compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid is likely related to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanoic acid
- 5-Oxo-5-[4-(4-isopropylphenylsulfonyl)piperazin-1-yl]pentanoic acid
Uniqueness
Compared to similar compounds, 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid is unique due to the presence of the quinazoline moiety. This structural feature imparts distinct biological activities, particularly in the inhibition of tyrosine kinases, which is not commonly observed in other related compounds.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid |
InChI |
InChI=1S/C23H24N4O3/c28-20(11-6-12-21(29)30)26-13-15-27(16-14-26)23-24-19-10-5-4-9-18(19)22(25-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,29,30) |
InChI Key |
PMHKLKSBKHHXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644299.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)
![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)
![4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,2-dihydroacenaphthylen-1-yl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B11644337.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)

![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)

